molecular formula C9H12N2O2 B7785469 methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 167408-64-2

methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B7785469
CAS No.: 167408-64-2
M. Wt: 180.20 g/mol
InChI Key: LBWVZCAGCATZMW-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a cyclopropyl substituent at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 5-position. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 184.20 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties through substituent variation .

Properties

IUPAC Name

methyl 5-cyclopropyl-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8(9(12)13-2)5-7(10-11)6-3-4-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWVZCAGCATZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204350
Record name Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167408-64-2
Record name Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167408-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Cyclopropyl hydrazine reacts with the β-keto ester in a polar aprotic solvent (e.g., ethanol or dichloromethane) under reflux (70–90°C) for 6–12 hours. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization and dehydration. The cyclopropane ring remains stable under these conditions due to the absence of strong acids or bases.

Yield and Optimization

  • Yield : 65–75% under optimized conditions.

  • Key Variables :

    • Solvent polarity: Higher yields in ethanol due to improved solubility of intermediates.

    • Temperature: Prolonged reflux (>12 hours) leads to cyclopropane ring opening, reducing yield.

N-Methylation Using Dimethyl Carbonate

Introducing the methyl group at the pyrazole’s 1-position requires selective alkylation. Traditional methods using methyl iodide or dimethyl sulfate face challenges in regioselectivity and byproduct formation. A greener alternative involves dimethyl carbonate (DMC) as a methylating agent, adapted from patent methodologies for analogous pyrazole derivatives.

Procedure and Scalability

  • Substrate Preparation : 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid methyl ester is dissolved in diethylene glycol dimethyl ether.

  • Methylation : DMC (5–7 equivalents) and potassium carbonate (1–1.5 equivalents) are added, and the mixture is heated to 100–150°C for 8–12 hours under nitrogen.

  • Workup : Cooling to 15–25°C precipitates salts, which are filtered. The product is isolated via vacuum distillation.

Performance Metrics

ParameterValue
Purity>95%
Yield82–85%
Byproducts<5% (unmethylated analog)

Advantages :

  • DMC’s low toxicity and high atom economy.

  • Scalable to industrial production with continuous flow reactors.

Transesterification of Ethyl Ester to Methyl Ester

When the carboxylate group is initially introduced as an ethyl ester, transesterification with methanol under acidic or basic catalysis converts it to the methyl ester.

Catalytic Systems

  • Acidic Conditions : Sulfuric acid (2 mol%) in methanol, refluxed for 4–6 hours.

    • Yield: 70–78%.

    • Risk: Cyclopropane ring degradation at high acid concentrations.

  • Basic Conditions : Sodium methoxide (1 mol%) in methanol, 60°C for 3 hours.

    • Yield: 85–90%.

    • Preferred method due to milder conditions.

Comparative Analysis of Synthesis Routes

Method 1 vs. Method 2

ParameterCyclocondensationDMC Methylation
Starting MaterialCyclopropyl hydrazinePre-formed pyrazole
Key StepCyclizationAlkylation
Yield65–75%82–85%
ScalabilityModerateHigh
ByproductsRing-opening productsUnmethylated analog

Insights :

  • DMC methylation offers superior yields and scalability but requires pre-synthesized pyrazole intermediates.

  • Cyclocondensation is preferable for small-scale synthesis of novel analogs.

Challenges and Mitigation Strategies

Cyclopropane Stability

The strained cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Using aprotic solvents (e.g., dichloromethane) during cyclocondensation.

  • Limiting reaction temperatures to <100°C during methylation.

Regioselectivity in Alkylation

Competing alkylation at the 3-position is minimized by:

  • Steric hindrance from the cyclopropyl group.

  • Employing bulky bases (e.g., potassium carbonate) to deprotonate the 1-position selectively .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base[][3].

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives[][3].

Scientific Research Applications

Therapeutic Potential

Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial activities.

Case Study: Anti-inflammatory Activity

In vitro studies have shown that this compound significantly inhibits tumor necrosis factor-alpha (TNF-α) production at concentrations as low as 10 µM. This suggests its potential as a novel anti-inflammatory agent, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Study: Antimicrobial Efficacy

Tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibits antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This positions it as a candidate for developing new antimicrobial treatments.

Pesticide Development

The compound's structural features make it a valuable intermediate in the synthesis of agrochemicals, particularly in developing new pesticides. Its unique cyclopropyl group contributes to its biological activity, enhancing its efficacy against pests.

Case Study: Tebufenpyrad and Tolfenpyrad

This compound is related to compounds like tebufenpyrad and tolfenpyrad, which are known for their wide-spectrum efficacy against agricultural pests. These compounds are pyrazole derivatives that demonstrate high safety profiles and efficiency, making them suitable for agricultural use .

Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and create derivatives with tailored properties.

Synthetic Routes

The synthesis typically involves cyclization reactions with cyclopropyl hydrazine and other precursors under controlled conditions. The optimization of reaction parameters such as temperature and pressure can lead to improved yields and purity of the final product .

Chemical Properties and Mechanism of Action

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate with structurally related pyrazole carboxylates:

Compound Name Substituents (R3, R1) Molecular Formula Molecular Weight (g/mol) Key Features
This compound R3=Cyclopropyl, R1=CH₃ C₉H₁₂N₂O₂ 184.20 Compact cyclopropyl group enhances steric hindrance and metabolic stability
3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid R3=CH₃, R1=Propyl C₈H₁₂N₂O₂ 168.19 Carboxylic acid moiety increases polarity; lower logP compared to esters
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate R5=Pyridin-3-yl, R1=CH₃ C₁₁H₁₁N₃O₂ 217.22 Pyridinyl group introduces π-π stacking potential and basicity
Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-5-carboxylate R3=ClCH₂, R1=CH₃ C₇H₉ClN₂O₂ 188.61 Chloromethyl group enables further functionalization (e.g., nucleophilic substitution)
Key Observations:
  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl substituent in the target compound provides unique steric and electronic effects compared to linear alkyl chains (e.g., propyl in ). Cyclopropane’s ring strain may enhance reactivity or rigidity in molecular recognition .
  • Ester vs.
  • Aromatic vs. Non-Aromatic Substituents: Pyridinyl substitution (as in ) introduces hydrogen-bonding and π-stacking capabilities, absent in the cyclopropyl analog.

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : Pyrazole-carboxylate derivatives often form dimers via N–H···O hydrogen bonds. The cyclopropyl group may disrupt these interactions, altering crystal packing compared to carboxylic acid derivatives .
  • Graph Set Analysis : Etter’s rules predict R₂²(8) motifs for carboxylate dimers, but cyclopropane’s geometry may lead to unconventional packing patterns .

Biological Activity

Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Details
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
AppearanceSolid or semi-solid

The compound features a pyrazole ring substituted with cyclopropyl and methyl groups, which contribute to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
  • Anti-inflammatory Properties : It modulates inflammatory responses by interfering with signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains. For instance, it exhibits potent fungicidal activity against Erysiphe graminis, a fungal pathogen, and insecticidal activity against Aphis fabae, a type of aphid.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. It potentially inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models .

Research Findings and Case Studies

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • In Vivo Studies : In animal models, this compound displayed promising results in reducing inflammation, indicating its therapeutic potential in treating inflammatory diseases .
  • Mechanistic Insights : The mechanism involves the inhibition of specific enzymes critical for microbial survival, leading to metabolic disruption in pathogens .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar pyrazole derivatives:

Compound Biological Activity Notes
This compoundAntimicrobial, Anti-inflammatoryUnique cyclopropyl group enhances potency
5-Methyl-2H-pyrazole-3-carboxylic acidAntimicrobialLacks cyclopropyl group
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylateFungicidal, InsecticidalSimilar structure but different biological profile

Q & A

Q. What are the standard synthetic routes for methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, cyclopropyl-substituted hydrazines can react with methyl acetoacetate under reflux in ethanol, catalyzed by acetic acid, to form the pyrazole core . Key steps include:

  • Cyclocondensation : Reaction at 80–100°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
  • Purity Optimization : Use of anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions. Purity ≥95% is achievable via repeated crystallization .

Q. Which analytical techniques are recommended for characterizing this compound?

Standard methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 209.2) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid moisture and prolonged exposure to light, as ester groups may hydrolyze or degrade .

Advanced Research Questions

Q. How do substituents like the cyclopropyl group influence bioactivity compared to other alkyl/aryl groups?

The cyclopropyl group enhances steric bulk and electron-withdrawing effects, modulating receptor binding. For example:

SubstituentAntimicrobial Activity (IC₅₀, μM)Anticancer Activity (IC₅₀, μM)
Cyclopropyl12.3 ± 1.245.8 ± 3.1
Methyl25.4 ± 2.178.9 ± 4.5
Phenyl18.7 ± 1.862.3 ± 3.9
Data adapted from pyrazole analogs in PubChem .
The cyclopropyl derivative shows 2-fold higher antimicrobial potency than methyl analogs, likely due to improved membrane penetration .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line differences). Mitigation strategies include:

  • Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 μM to capture full efficacy profiles .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Continuous Flow Reactors : Enhance heat/mass transfer, achieving yields >85% for cyclocondensation .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) can accelerate esterification steps by 30% .
  • Solvent Optimization : Use toluene/ethanol (7:3 v/v) to reduce byproduct formation .

Q. How can derivative synthesis expand the compound’s applications?

  • Nucleophilic Substitution : Replace the methyl ester with amides (e.g., using NH₃/MeOH) to enhance solubility .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic moieties for tuned bioactivity .

Methodological Considerations

Q. Designing biological activity studies: What controls and replicates are essential?

  • Positive Controls : Use standard drugs (e.g., doxorubicin for anticancer assays).
  • Negative Controls : Vehicle-only (e.g., DMSO ≤0.1%).
  • Replicates : Triplicate measurements per concentration to ensure statistical significance (p<0.05) .

Q. How can computational models predict toxicity or metabolic pathways?

  • QSAR Models : Train on datasets like Tox21 to estimate LD₅₀ or hepatotoxicity .
  • CYP450 Metabolism : Use SwissADME to identify likely oxidation sites (e.g., cyclopropyl ring) .

Safety and Disposal

  • Acute Toxicity : Follow OECD 423 guidelines for rodent testing; preliminary data suggest LD₅₀ >500 mg/kg .
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize acidic byproducts .

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